molecular formula C15H18N2O8 B1662054 Bis(2,5-dioxopyrrolidin-1-YL) heptanedioate CAS No. 74648-14-9

Bis(2,5-dioxopyrrolidin-1-YL) heptanedioate

Cat. No. B1662054
CAS RN: 74648-14-9
M. Wt: 354.31 g/mol
InChI Key: LOJVONPJBWABIQ-UHFFFAOYSA-N
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Description

“Bis(2,5-dioxopyrrolidin-1-YL) heptanedioate” is a chemical compound with the molecular formula C15H18N2O8 . It is also known by other names such as “1,1’-[(1,7-Dioxo-1,7-heptanediyl)bis(oxy)]di(2,5-pyrrolidinedione)” and "Heptanedioic acid 1,7-bis(2,5-dioxo-1-pyrrolidinyl) ester" .


Synthesis Analysis

The synthesis of “Bis(2,5-dioxopyrrolidin-1-YL) heptanedioate” involves the reaction of heptanedioic acid with l-hydroxypyrrolidine-2,5-dione in the presence of dicyclohexyl-carbodiimide (DCC). The reaction is stirred at room temperature for 18 hours. The product is then purified by flash chromatography .


Molecular Structure Analysis

The molecular structure of “Bis(2,5-dioxopyrrolidin-1-YL) heptanedioate” can be represented as C15H18N2O8. It has an average mass of 354.312 Da and a monoisotopic mass of 354.106323 Da .


Physical And Chemical Properties Analysis

“Bis(2,5-dioxopyrrolidin-1-YL) heptanedioate” has a density of 1.4±0.1 g/cm3, a boiling point of 504.3±60.0 °C at 760 mmHg, and a flash point of 258.8±32.9 °C. It has 10 hydrogen bond acceptors, 0 hydrogen bond donors, and 10 freely rotating bonds. Its polar surface area is 127 Å2 .

Safety And Hazards

“Bis(2,5-dioxopyrrolidin-1-YL) heptanedioate” is classified as a warning signal word. It has precautionary statements including P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, and P332+P313. Its hazard statements include H315 and H319 .

properties

IUPAC Name

bis(2,5-dioxopyrrolidin-1-yl) heptanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O8/c18-10-6-7-11(19)16(10)24-14(22)4-2-1-3-5-15(23)25-17-12(20)8-9-13(17)21/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJVONPJBWABIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10545851
Record name 1,1'-[(1,7-Dioxoheptane-1,7-diyl)bis(oxy)]di(pyrrolidine-2,5-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2,5-dioxopyrrolidin-1-YL) heptanedioate

CAS RN

74648-14-9
Record name 1,1'-[(1,7-Dioxoheptane-1,7-diyl)bis(oxy)]di(pyrrolidine-2,5-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di(N-succinimidyl) Pimelate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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